2-[5-(3-Methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride
Description
Properties
IUPAC Name |
2-[5-(3-methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3.2ClH/c1-11-5-4-6-12(9-11)14-10-17-15(18-14)13-7-2-3-8-16-13;;/h4-6,9-10,13,16H,2-3,7-8H2,1H3,(H,17,18);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYXPBAKVPALJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(N2)C3CCCCN3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazole derivatives is the cyclization of amido-nitriles under mild reaction conditions . This process can be catalyzed by nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization methods, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.
Scientific Research Applications
2-[5-(3-Methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[5-(3-Methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Positional Isomers: 3-Methylphenyl vs. 4-Methylphenyl Substitution
A key analog is 2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride (). The positional isomerism (3- vs. 4-methylphenyl) impacts physicochemical properties:
- Receptor Binding : Substitution at the 3-position could alter steric interactions with target receptors, as seen in other aryl-imidazole derivatives .
| Parameter | 3-Methylphenyl Derivative | 4-Methylphenyl Derivative |
|---|---|---|
| LogP (Predicted) | 2.8 | 2.5 |
| Aqueous Solubility (mg/mL) | 12.3 (pH 7.4) | 15.6 (pH 7.4) |
| Reference |
Piperidine vs. Pyridine Scaffolds
DG-5128 (), 2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride sesquihydrate , shares the imidazole-phenyl motif but replaces piperidine with pyridine. Key differences:
- Pharmacological Activity : DG-5128 demonstrates potent hypoglycemic effects (ED₅₀: 5–25 mg/kg in rodents) due to pyridine’s electron-withdrawing properties, which enhance hydrogen bonding with insulin receptors .
- Basicity : Piperidine (pKa ~11) is more basic than pyridine (pKa ~5), affecting protonation states and solubility under physiological conditions.
Antitumor Imidazole Derivatives
Bisantrene hydrochloride (), 9,10-anthracenedicarboxaldehyde bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazone] dihydrochloride , features a bis-imidazole hydrazone structure. Contrasts include:
- Mechanism : Bisantrene intercalates DNA (IC₅₀: 0.8 µM in L5178Y cells), while the target compound’s piperidine-imidazole scaffold may target ion channels or GPCRs .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
